molecular formula C12H11Cl3O3 B1325784 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid CAS No. 951891-76-2

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid

Cat. No.: B1325784
CAS No.: 951891-76-2
M. Wt: 309.6 g/mol
InChI Key: NLCIUNDGVLLIJW-UHFFFAOYSA-N
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Description

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a hexanoic acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trichlorophenylacetic acid and hexanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the ketone group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichlorophenylacetic acid
  • 3,4,5-Trichlorophenylboronic acid
  • 6-(3,4,5-Trifluorophenyl)-6-oxohexanoic acid

Uniqueness

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

6-oxo-6-(3,4,5-trichlorophenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3O3/c13-8-5-7(6-9(14)12(8)15)10(16)3-1-2-4-11(17)18/h5-6H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCIUNDGVLLIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271376
Record name 3,4,5-Trichloro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-76-2
Record name 3,4,5-Trichloro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichloro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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